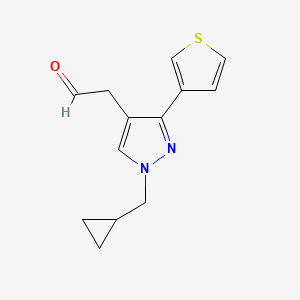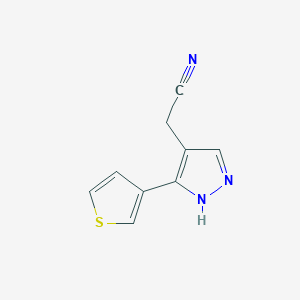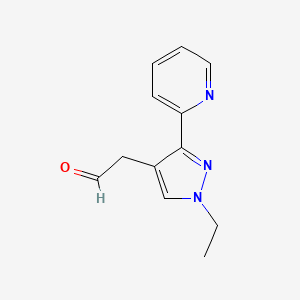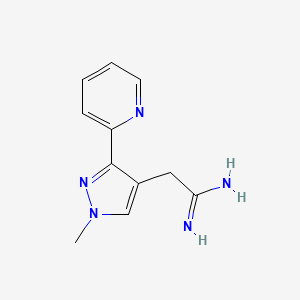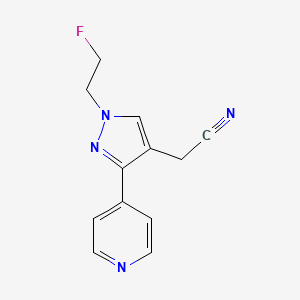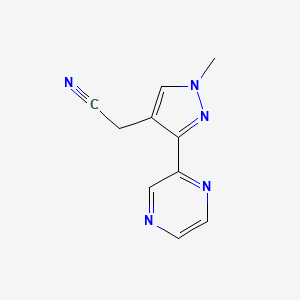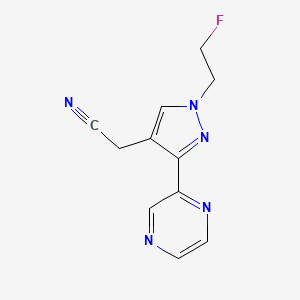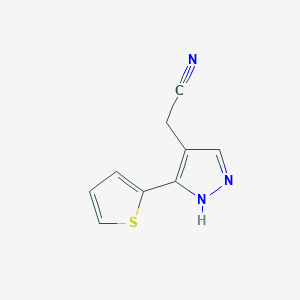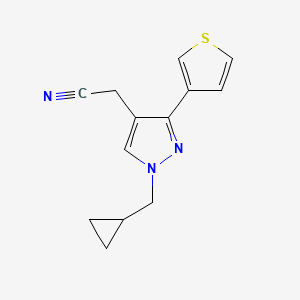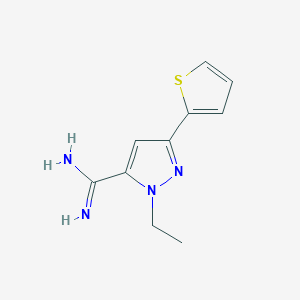
1-éthyl-3-(thiophène-2-yl)-1H-pyrazole-5-carboximidamide
Vue d'ensemble
Description
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and commercially important compounds . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Applications De Recherche Scientifique
Semi-conducteurs organiques
Les dérivés du thiophène, tels que le 1-éthyl-3-(thiophène-2-yl)-1H-pyrazole-5-carboximidamide, jouent un rôle crucial dans le développement des semi-conducteurs organiques . Ces composés peuvent être utilisés pour créer des matériaux avec une mobilité élevée des porteurs de charge, ce qui est essentiel pour la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED) .
Inhibiteurs de corrosion
En chimie industrielle, les molécules à base de thiophène servent d'inhibiteurs de corrosion efficaces . La structure spécifique du This compound pourrait potentiellement être adaptée pour protéger les métaux et les alliages des processus de corrosion.
Propriétés pharmacologiques
Les composés avec un système cyclique du thiophène présentent une large gamme de propriétés pharmacologiques. Ils ont été étudiés pour leurs effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athérosclérotiques . Le composé en question pourrait être exploré pour des bioactivités similaires, contribuant au développement de nouveaux agents thérapeutiques.
Anesthésiques dentaires
Les dérivés du thiophène ont été utilisés dans les anesthésiques dentaires, tels que l'articaïne, qui est un bloqueur des canaux sodiques dépendants du voltage . La similarité structurelle du This compound avec les anesthésiques connus suggère une application potentielle dans ce domaine.
Activité anti-VIH
Les dérivés de l'indole et du thiophène ont montré des résultats prometteurs dans l'activité anti-VIH. Le composé en question pourrait être synthétisé et testé pour son efficacité contre le VIH, contribuant à la recherche de nouveaux médicaments anti-VIH .
Agents antiviraux
Les composés à base de thiophène ont été rapportés pour posséder des propriétés antivirales. Avec le besoin continu de nouveaux médicaments antiviraux, le This compound pourrait être un candidat pour le développement de médicaments ciblant une large gamme de virus à ARN et à ADN .
Science des matériaux
Les dérivés du thiophène sont également importants en science des matériaux, en particulier dans l'avancement de l'électronique organique . Le composé en question pourrait être instrumental dans la création de nouveaux matériaux avec des propriétés électroniques souhaitables.
Chimie synthétique
La structure du composé se prête à diverses applications de chimie synthétique. Il pourrait être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes, en particulier dans la création de nouveaux dérivés du thiophène par des réactions d'hétérocyclisation .
Mécanisme D'action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with similar structures have been shown to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Thiophene derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Safety and Hazards
Orientations Futures
The future directions for research on “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiophene and pyrazole derivatives, it could be of interest in fields such as medicinal chemistry .
Analyse Biochimique
Biochemical Properties
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . By binding to the active sites of these enzymes, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can modulate their activity, leading to reduced production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, thereby influencing cellular responses to external stimuli .
Cellular Effects
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide exerts various effects on different cell types and cellular processes. In immune cells, it has been observed to reduce the production of cytokines and chemokines, thereby modulating the immune response . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to altered gene expression and reduced inflammation . In cancer cells, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide has demonstrated the ability to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules involved in cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific biomolecules and modulation of their activity. This compound binds to the active sites of enzymes, such as cyclooxygenase and lipoxygenase, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, leading to altered phosphorylation states and downstream signaling events . These interactions result in changes in gene expression, cellular responses, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can lead to sustained modulation of cellular processes, such as reduced inflammation and altered gene expression
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide vary with different dosages. At lower doses, this compound has shown anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide to minimize adverse effects while maximizing its beneficial properties.
Metabolic Pathways
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide, leading to the formation of metabolites that can be further processed and excreted . The metabolic pathways of this compound can affect its bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides and ATP-binding cassette transporters . Once inside the cells, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and overall cellular distribution.
Subcellular Localization
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide exhibits specific subcellular localization patterns that can influence its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the subcellular localization of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide, directing it to specific compartments or organelles . These localization patterns play a crucial role in determining the compound’s effects on cellular processes and overall function.
Propriétés
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14-8(10(11)12)6-7(13-14)9-4-3-5-15-9/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIFKIDKBKILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



